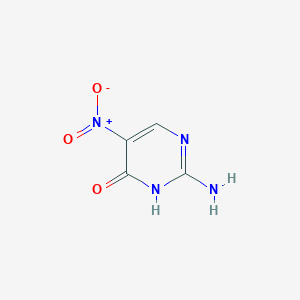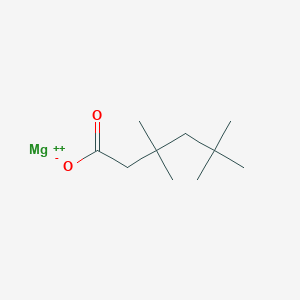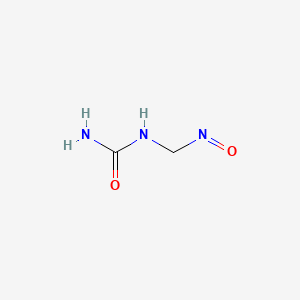
2-Amino-5-nitropyrimidin-4(1H)-one
Descripción general
Descripción
“2-Amino-5-nitropyrimidin-4(1H)-one” is a chemical compound with the molecular formula C4H4N4O4 . It is used in research and has potential applications in the synthesis of pharmaceuticals, agrochemicals, and technical products .
Synthesis Analysis
The synthesis of “2-Amino-5-nitropyrimidin-4(1H)-one” involves several steps. The precursor compounds include 5-Nitropyrimidine, Methyl carbamimidate, Carbonic acid-guanidine, and Nitromalonaldehyde . The exact synthesis process would depend on the specific requirements of the experiment or application.Molecular Structure Analysis
The molecular structure of “2-Amino-5-nitropyrimidin-4(1H)-one” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains nitro and amino functional groups .Chemical Reactions Analysis
The chemical reactions involving “2-Amino-5-nitropyrimidin-4(1H)-one” would depend on the specific conditions and reactants present. As a nitropyrimidine, it could potentially undergo reactions such as reduction, substitution, or addition .Physical And Chemical Properties Analysis
“2-Amino-5-nitropyrimidin-4(1H)-one” has a molecular weight of 172.10 g/mol . It has a density of 1.6±0.1 g/cm3 and a boiling point of 402.4±37.0 °C at 760 mmHg . The melting point is 235-237 °C (lit.) .Aplicaciones Científicas De Investigación
DNA Repair Protein Inactivation
2-Amino-5-nitropyrimidin-4(1H)-one derivatives, such as 2-amino-4,6-dichloro-5-nitropyrimidine, have been investigated for their role in inactivating the DNA repairing protein MGMT. This study presents an unexpected synthesis route for 2-amino-4,6-dichloro-5-nitropyrimidine, highlighting its potential in DNA repair protein research (Lopez et al., 2009).
Ring Transformation in Organic Synthesis
The compound has shown promise in organic synthesis, particularly in ring transformations. For example, 3-Methyl-5-nitropyrimidin-4(3H)-one, a related compound, reacts with carbonyl compounds leading to diverse ring transformations, which are crucial for the synthesis of functionalized 4-pyridones, pyrimidines, and aminopyridines (Nishiwaki et al., 2003).
Crystal Structure Analysis
Studies on the crystal structures of 2-amino-5-nitropyrimidine polymorphs contribute significantly to understanding molecular conformation and intermolecular interactions. These insights are valuable in predicting crystal structures and polymorphism in materials science (Aakeröy et al., 1998).
Hydrogen Bonding Studies
Research on hydrogen bonding in nitroaniline analogs, including 2-amino-5-nitropyrimidin-4(1H)-one, has revealed intricate hydrogen-bonded sheet structures. These findings are instrumental in understanding the molecular structure and interactions in solid-state chemistry (Glidewell et al., 2003).
Novel Ring Transformations
The ability of nitropyrimidinones to undergo novel ring transformations has been documented. These transformations are significant in synthetic chemistry, providing pathways to synthesize new compounds with potential applications in various fields (Nishiwaki et al., 1996).
Palladium-Catalyzed Synthesis
The use of 5-nitropyrimidine as a directing group in palladium-catalyzed C–H acetoxylation has been explored. This process is crucial for the synthesis of 2-aminophenol derivatives, demonstrating the compound's utility in complex chemical syntheses (Zhao et al., 2019).
Adsorption Studies
2-Amino-5-nitropyrimidin-4(1H)-one derivatives have been used in adsorption studies, particularly for metal ions like Zn2+ and Cd2+ from aqueous solutions. These studies are important in environmental chemistry and pollution control (Garcia-Martin et al., 2005).
Antibacterial Agent Synthesis
The compound has been utilized in synthesizing new antibacterial agents. For example, derivatives of 2-amino-5-nitropyrimidin-4(1H)-one have shown significant antimicrobial activities, indicating its potential in developing new pharmaceuticals (Vijayaramalingam et al., 2007).
Safety And Hazards
“2-Amino-5-nitropyrimidin-4(1H)-one” is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation .
Propiedades
IUPAC Name |
2-amino-5-nitro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-4-6-1-2(8(10)11)3(9)7-4/h1H,(H3,5,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMCRIHJUALWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291124 | |
| Record name | 2-amino-4-hydroxy-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-nitropyrimidin-4(1H)-one | |
CAS RN |
7254-29-7 | |
| Record name | 7254-29-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-4-hydroxy-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanedioic acid, bis[(phenylmethylene)hydrazide]](/img/structure/B1605021.png)



![Silane, trimethyl[p-(trimethylstannyl)phenyl]-](/img/structure/B1605031.png)
![2,3b-Methano-3bH-cyclopenta[1,3]cyclopropa[1,2]benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-, 4-acetate](/img/structure/B1605032.png)


![Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-4,6-bis(1,1-dimethylethyl)-](/img/structure/B1605036.png)


![[1,1'-Biphenyl]-2-carboxamide, 2'-methoxy-](/img/structure/B1605040.png)